Methyl 4-chloro-2-(fluorosulfonyl)benzoate
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Overview
Description
Methyl 4-chloro-2-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C8H6ClFO4S and a molecular weight of 252.65 g/mol . It is a benzoate ester that contains both chloro and fluorosulfonyl functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(fluorosulfonyl)benzoate typically involves the esterification of 4-chloro-2-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(fluorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonamide or sulfone under appropriate conditions.
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Reduction Reactions: Products include sulfonamides or sulfones.
Oxidation Reactions: Products include 4-chloro-2-(fluorosulfonyl)benzoic acid.
Scientific Research Applications
Methyl 4-chloro-2-(fluorosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorosulfonyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-2-(sulfamoyl)benzoate
- Methyl 4-chloro-2-(methylsulfonyl)benzoate
- Methyl 4-chloro-2-(trifluoromethylsulfonyl)benzoate
Uniqueness
Methyl 4-chloro-2-(fluorosulfonyl)benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring specific chemical modifications or interactions .
Properties
IUPAC Name |
methyl 4-chloro-2-fluorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJDNRSOQOOQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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